![molecular formula C10H13NO2S B2905188 1-{[4-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide CAS No. 1461704-91-5](/img/structure/B2905188.png)
1-{[4-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide
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Overview
Description
“1-{[4-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide” is a chemical compound with the molecular formula C10H13NO2S . It is a small molecule with a molecular weight of 211.28 . The compound is typically in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO2S/c1-11(2)10(13)14-9-5-3-4-8(6-9)7-12/h3-6,12H,7H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder . The storage temperature is 4 degrees Celsius . Unfortunately, the boiling point and other physical and chemical properties are not specified in the sources I found .Scientific Research Applications
Solvent in Synthesis
The compound is commonly used as a solvent in various synthetic reactions due to its ability to dissolve a wide range of substances. It facilitates reactions like the Bouveault aldehyde synthesis and the Vilsmeier-Haack reaction, which are essential in organic synthesis .
Reagent in Organic Chemistry
It serves as a reagent in multiple organic synthesis processes. For example, it can be used in the formation of acyl chlorides, which are pivotal intermediates in organic synthesis .
Catalyst for Synthesis
The compound acts as a catalyst in the synthesis of acyl chlorides, enhancing the efficiency and rate of the reaction .
Refining Crude Olefin Gas
It is utilized for separating and refining crude from olefin gas, indicating its importance in the petrochemical industry .
Versatile Synthon
As a versatile synthon, it finds applications in generating different functional groups, showcasing its utility in creating a variety of chemical compounds .
Optical Nonlinearities Study
In scientific research, it’s used to study ultrafast optical nonlinearities by using polarized light, which is crucial in understanding light-matter interactions .
Safety and Hazards
properties
IUPAC Name |
S-[4-(hydroxymethyl)phenyl] N,N-dimethylcarbamothioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-11(2)10(13)14-9-5-3-8(7-12)4-6-9/h3-6,12H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDCSCRQKJHFAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=CC=C(C=C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide |
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